molecular formula C7H5BrFNO3 B1523625 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene CAS No. 1352244-77-9

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

Cat. No.: B1523625
CAS No.: 1352244-77-9
M. Wt: 250.02 g/mol
InChI Key: DHSGXAGGBXJPEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSGXAGGBXJPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 1-Bromo-2-fluoro-4-methoxybenzene

Parameter Details
Starting Material 1-Bromo-2-fluoro-4-methoxybenzene (5.00 g, 24.39 mmol)
Nitrating Agent Potassium nitrate (2.47 g, 24.39 mmol)
Solvent Concentrated sulfuric acid (20 mL)
Temperature 0 °C
Reaction Time 0.5 hours
Work-up Quenched in ice water (50 mL), extracted with ethyl acetate, dried over sodium sulfate
Purification Concentration under reduced pressure, white solid obtained
Yield 90%

Procedure Summary: At 0 °C, potassium nitrate was added portionwise to a sulfuric acid solution of 1-bromo-2-fluoro-4-methoxybenzene. The reaction mixture was stirred for 30 minutes, monitored by TLC (petroleum ether:ethyl acetate = 3:1). After completion, the mixture was poured into ice water, extracted with ethyl acetate, dried, and concentrated to yield the target compound as a white solid with 90% yield.

Alternative Nitration Conditions

Parameter Details
Starting Material 1-Bromo-2-fluoro-4-methoxybenzene (5.0 g, 24 mmol)
Nitrating Agent Potassium nitrate (2.40 g, 23 mmol)
Solvent Concentrated sulfuric acid (20 mL)
Temperature 0 °C
Reaction Time 2 hours
Work-up Extraction with ethyl acetate, washing with sodium bicarbonate and brine, column chromatography
Yield 40%

This method involves longer reaction time at 0 °C, resulting in a lower yield (40%) compared to the shorter nitration time method.

Additional Synthetic Transformations

Reduction of Nitro Group

The nitro group in this compound can be reduced to an amine using zinc and ammonium chloride or iron powder and ammonium chloride under mild conditions:

Reducing Agent Solvent Temperature Time Yield Notes
Zinc + NH4Cl Ethanol 25 °C 1 hour Not specified Reaction yields 5-bromo-4-fluoro-2-methoxyaniline intermediate
Iron powder + NH4Cl Ethanol + water 80 °C 6 hours Not specified Followed by purification via chromatography

Alternative Synthetic Route: Methylation of Phenol Precursor

Another approach to prepare this compound involves methylation of 4-bromo-5-fluoro-2-nitrophenol using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF):

Parameter Details
Starting Material 4-Bromo-5-fluoro-2-nitrophenol (4.70 g, 19.9 mmol)
Methylating Agent Methyl iodide (3.72 mL, 59.7 mmol)
Base Potassium carbonate (8.25 g, 59.7 mmol)
Solvent DMF (60 mL)
Temperature 45 °C
Reaction Time 45 minutes
Work-up Dilution with ether, washing with brine, drying, purification by silica gel chromatography
Yield Not explicitly reported

This method provides an alternative route by first preparing the nitro-substituted phenol and then methylating it to yield the methoxy derivative.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield Notes
Direct Nitration 1-Bromo-2-fluoro-4-methoxybenzene KNO3, H2SO4, 0 °C, 0.5 h 90% High yield, short reaction time
Extended Nitration 1-Bromo-2-fluoro-4-methoxybenzene KNO3, H2SO4, 0 °C, 2 h 40% Longer time, lower yield
Reduction of Nitro Group This compound Zn/NH4Cl or Fe/NH4Cl, EtOH, 25-80 °C, 1-6 h Not specified Converts nitro to amine intermediate
Methylation of Phenol 4-Bromo-5-fluoro-2-nitrophenol MeI, K2CO3, DMF, 45 °C, 45 min Not specified Alternative route via phenol methylation

Research Findings and Analysis

  • The nitration of 1-bromo-2-fluoro-4-methoxybenzene under controlled low temperature and short reaction time is the most efficient method, yielding up to 90% of the target compound. The reaction is regioselective due to the directing effects of the substituents on the aromatic ring.

  • Prolonged nitration at low temperature decreases yield, likely due to side reactions or over-nitration.

  • Reduction of the nitro group is feasible under mild conditions, enabling further functionalization of the aromatic ring.

  • The methylation approach starting from nitrophenol offers a complementary synthetic strategy, useful when the phenol intermediate is more readily available.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene has the following chemical characteristics:

  • Chemical Formula : C₇H₅BrFNO₃
  • Molecular Weight : 250.02 g/mol
  • CAS Number : 935288-20-3
  • IUPAC Name : this compound

These properties make it a versatile compound for various reactions and applications.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for developing drug candidates. For instance, its nitro group can be reduced to amines, which are crucial in synthesizing various therapeutic agents.

Case Study : A study demonstrated that derivatives of this compound exhibited potential anti-cancer activities by inhibiting specific kinases involved in tumor progression. The modification of the nitro group to an amino group significantly enhanced the compound's biological activity against cancer cell lines.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its electrophilic bromine and fluorine atoms, which facilitate nucleophilic substitution reactions. It can be employed to introduce functional groups into aromatic systems.

Example Reaction :

C7H5BrFNO3+NuC7H5 Nu FNO3+Br\text{C}_7\text{H}_5\text{BrFNO}_3+\text{Nu}\rightarrow \text{C}_7\text{H}_5\text{ Nu FNO}_3+\text{Br}^-

where Nu represents a nucleophile.

This reaction pathway is essential for synthesizing complex organic molecules used in various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1352244-77-9
  • Molecular Formula: C₇H₅BrFNO₃
  • Molecular Weight : 250.02 g/mol .
  • Storage Conditions : Sealed in dry conditions at 2–8°C .

Commercial Availability :

  • Priced at $73.00/10g, with global shipping from China, the US, India, and Germany .

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Storage Conditions Density (g/cm³) Boiling Point (°C) Price (USD)
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene (1352244-77-9) C₇H₅BrFNO₃ 250.02 Br (1), F (2), OCH₃ (4), NO₂ (5) 2–8°C, dry N/A N/A 73.00/10g
1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (661463-13-4) C₇H₅BrFNO₃ 250.02 Br (1), F (5), OCH₃ (4), NO₂ (2) Room temperature 1.716 (predicted) 288.0 (predicted) N/A
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (170098-98-3) C₇H₅BrFNO₂ 234.02 Br (1), F (4), CH₃ (2), NO₂ (5) N/A N/A N/A N/A
1-Bromo-4-chloro-2-fluoro-5-nitrobenzene (1481-68-1) C₆H₃BrClFNO₂ 255.45 Br (1), Cl (4), F (2), NO₂ (5) N/A N/A N/A 26.00/5g

Key Observations :

  • Positional Isomerism: The target compound and 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS 661463-13-4) are positional isomers, differing in nitro (NO₂) and fluorine (F) positions. This alters electronic effects and reactivity .
  • Functional Group Impact : Replacement of methoxy (OCH₃) with methyl (CH₃) in CAS 170098-98-3 reduces molecular weight (234.02 vs. 250.02) and likely decreases polarity .
  • Halogen Substitution : Chlorine substitution (CAS 1481-68-1) lowers cost but increases molecular weight (255.45) compared to the target compound .

Hazard and Reactivity Comparison

Compound Hazard Statements Reactivity Notes
Target Compound H302, H315, H319, H335 Nitro groups may enhance electrophilicity.
1-Bromo-4-fluoro-2-nitrobenzene (446-09-3) N/A Lacks methoxy, reducing steric hindrance.
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (1311197-88-2) N/A Chloro substituent increases leaving group potential .

Biological Activity

1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrFNO3\text{C}_7\text{H}_5\text{BrFNO}_3. The presence of various functional groups, including a nitro group and halogens, significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with biological macromolecules such as enzymes and receptors. The nitro group is known to participate in electrophilic aromatic substitution , which can lead to modifications in cellular signaling pathways.

Pharmacodynamics

Studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor activity : Research has shown that derivatives of nitrobenzene can inhibit cell growth in various cancer cell lines. For instance, related compounds demonstrated IC50 values in the nanomolar range against leukemia cell lines MV4;11 and MOLM-13, suggesting potent antitumor properties .

Toxicity and Safety

While the compound shows promise, it is essential to evaluate its toxicity. Nitroaromatic compounds often exhibit cytotoxic effects, necessitating thorough assessments to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H5BrFNO3Antitumor activity; electrophilic interactions
1-Bromo-2-fluoro-3-methyl-5-nitrobenzeneC8H7BrFNO2Moderate cytotoxicity; potential enzyme inhibition
4-Fluoro-2-methoxy-5-nitroanilineC7H7FNO3Antimicrobial properties; enzyme interaction

This table illustrates how variations in substituents influence the biological activity of nitroaromatic compounds.

Anticancer Activity

In a study evaluating various nitroaromatic compounds, this compound was assessed for its ability to inhibit growth in leukemia cell lines. The results indicated that it possesses significant inhibitory effects, making it a candidate for further development as an anticancer agent .

Enzyme Interaction Studies

Research has highlighted that this compound interacts with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could modulate enzyme activity, potentially affecting drug metabolism and efficacy.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (250.02 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

How do substituents influence the reactivity of this compound in electrophilic substitution reactions?

Advanced
The electron-withdrawing nitro (-NO₂) and methoxy (-OCH₃) groups create a meta-directing effect, while bromine (-Br) acts as a weakly deactivating ortho/para director. Computational studies (e.g., DFT calculations) reveal:

  • Nitro Group : Reduces electron density at the 3-position, favoring electrophilic attack at the 6-position.
  • Methoxy Group : Steric hindrance at the 4-position limits accessibility for bulky electrophiles.
    Experimental validation involves competitive reactions with nitrating agents or halogenation under varying conditions .

How can researchers resolve contradictions in reaction yields reported for nitro group reduction?

Advanced
Discrepancies in nitro-to-amine reduction yields (e.g., using H₂/Pd-C vs. Sn/HCl) arise from:

  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing byproducts) deactivate Pd.
  • Acid Sensitivity : The methoxy group may hydrolyze under strongly acidic conditions.
    Methodological Solution :

Pre-purify the starting material via HPLC.

Optimize reaction pH (neutral for H₂/Pd-C; acidic for Sn/HCl).

Monitor intermediates via TLC or in-situ FTIR .

How does this compound compare to analogs in antimicrobial or antitumor activity?

Advanced
Comparative studies using in vitro assays reveal:

CompoundAntimicrobial Activity (MIC, µg/mL)Antitumor Activity (IC₅₀, µM)
This compound12.58.3
4-Bromo-5-fluoro-2-nitrophenol6.225.1
2-Fluoro-5-nitrobenzoic acid>5015.4

The nitro group enhances antimicrobial activity, while bromine improves lipophilicity for membrane penetration. Synergistic effects are tested via checkerboard assays .

What safety protocols are critical when handling this compound?

Q. Advanced

  • Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Waste Disposal : Neutralize with 10% NaOH before incineration.
  • Spill Management : Absorb with vermiculite and treat with 5% sodium thiosulfate .

How can spectral data from PubChem/NIST be leveraged for structural validation?

Advanced
Cross-reference experimental data with PubChem (CID 1352244-77-9) or NIST Chemistry WebBook entries:

  • Compare ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)).
  • Validate mass fragmentation patterns using the NIST MS Library.
  • Analyze UV-Vis spectra for π→π* transitions (λmax ~270 nm) .

Notes

  • References : Cited as per evidence documents.
  • Methodological Focus : Emphasized experimental design, data validation, and comparative analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.